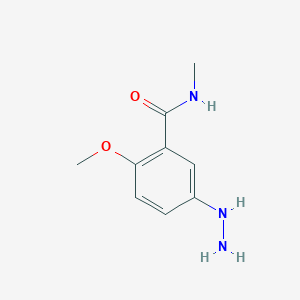
5-hydrazinyl-2-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinyl-2-methoxy-N-methylbenzamide: is a chemical compound with the molecular formula C9H13N3O2 It is a derivative of benzamide, characterized by the presence of hydrazine, methoxy, and N-methyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-2-methoxy-N-methylbenzamide typically involves the reaction of 2-methoxy-N-methylbenzamide with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The general reaction scheme can be represented as follows:
[ \text{2-methoxy-N-methylbenzamide} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 5-Hydrazinyl-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and N-methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, 5-hydrazinyl-2-methoxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit antibacterial, antifungal, or anticancer properties, making them candidates for pharmaceutical development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-hydrazinyl-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and N-methyl groups can enhance the compound’s binding affinity and specificity for certain targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with their active sites.
Receptors: It can act as a ligand for certain receptors, modulating their activity and signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and cellular processes.
類似化合物との比較
N-Methoxy-N-methylbenzamide: This compound shares the benzamide core but lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Methoxy-N-methylbenzamide: Similar to the target compound but without the hydrazine group, affecting its biological activity and reactivity.
Hydrazinylbenzamide: Lacks the methoxy and N-methyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness: 5-Hydrazinyl-2-methoxy-N-methylbenzamide is unique due to the combination of hydrazine, methoxy, and N-methyl groups
特性
CAS番号 |
747390-61-0 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC名 |
5-hydrazinyl-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H13N3O2/c1-11-9(13)7-5-6(12-10)3-4-8(7)14-2/h3-5,12H,10H2,1-2H3,(H,11,13) |
InChIキー |
ISQSSKKSWHNPIN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC(=C1)NN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


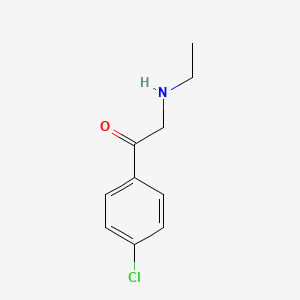
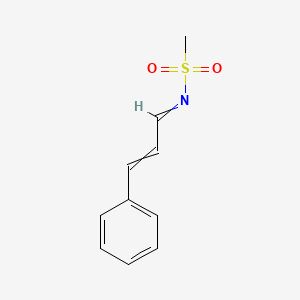
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
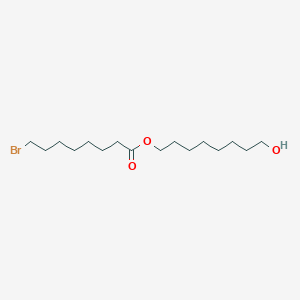
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
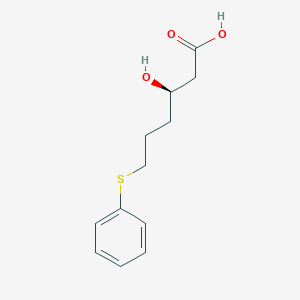

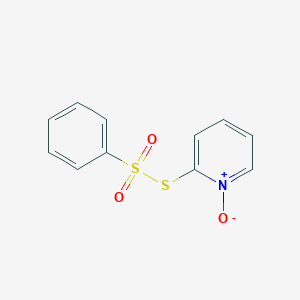
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
